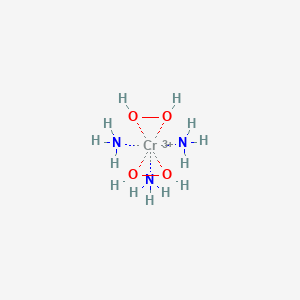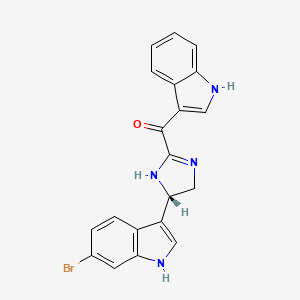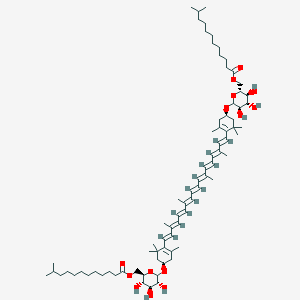
Thermobiszeaxanthin-13-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermobiszeaxanthin-13-13 is a polymer.
Aplicaciones Científicas De Investigación
1. Thermoadaptation Mechanisms in Thermophilic Bacteria
- Thermus filiformis, an aerobic thermophilic bacterium, exhibits thermoadaptation mechanisms crucial for its survival in high-temperature environments. Research revealed the synthesis of thermobiszeaxanthins as part of its heat-shock response, contributing to membrane stabilization at elevated temperatures (Mandelli et al., 2017).
2. Insights into Carotenoid Biosynthesis Pathways
- The identification of thermobiszeaxanthins in Thermus thermophilus HB27, a thermophilic bacterium, has provided insights into the carotenoid biosynthesis pathways, including the final glycosylation and acylation steps. This knowledge is pivotal for understanding and manipulating carotenoid production in microorganisms (Stark et al., 2013).
3. Biotechnological Applications in Carotenoid Production
- Studies on Sphingobium sp. have demonstrated the potential for genetically manipulating bacteria to enhance the production of carotenoids such as zeaxanthin. The production techniques developed can be adapted to increase the yield of related compounds like thermobiszeaxanthins (Liu et al., 2019).
4. Antioxidant Properties of Carotenoids
- Research on extremophile microorganisms like Halococcus morrhuae and Thermus filiformis has identified various carotenoids including thermobiszeaxanthins. Their antioxidant capacities have been evaluated, indicating potential applications in health and nutrition (Mandelli et al., 2012).
5. Metabolic Engineering for Carotenoid Production
- Metabolic engineering strategies have been employed in microorganisms to enhance the production of zeaxanthin, which could be applied to related carotenoids like thermobiszeaxanthins. These advancements in microbial biotechnology open doors for large-scale production of valuable carotenoids (Zhang et al., 2018).
Propiedades
Nombre del producto |
Thermobiszeaxanthin-13-13 |
|---|---|
Fórmula molecular |
C78H124O14 |
Peso molecular |
1285.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate |
InChI |
InChI=1S/C78H124O14/c1-53(2)33-25-21-17-15-19-23-27-41-67(79)87-51-65-69(81)71(83)73(85)75(91-65)89-61-47-59(9)63(77(11,12)49-61)45-43-57(7)39-31-37-55(5)35-29-30-36-56(6)38-32-40-58(8)44-46-64-60(10)48-62(50-78(64,13)14)90-76-74(86)72(84)70(82)66(92-76)52-88-68(80)42-28-24-20-16-18-22-26-34-54(3)4/h29-32,35-40,43-46,53-54,61-62,65-66,69-76,81-86H,15-28,33-34,41-42,47-52H2,1-14H3/b30-29+,37-31+,38-32+,45-43+,46-44+,55-35+,56-36+,57-39+,58-40+/t61-,62-,65-,66-,69-,70-,71+,72+,73-,74-,75?,76?/m1/s1 |
Clave InChI |
VONGOBDGENIJJS-GISNKCBBSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCC(C)C)C)\C)\C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





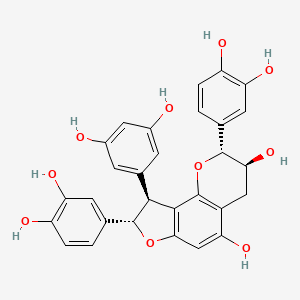
![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)
![2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine](/img/no-structure.png)
![1-azabicyclo[2.2.2]octan-3-yl (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B1260526.png)
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B1260528.png)
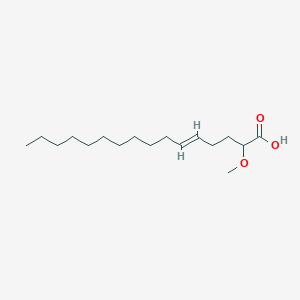


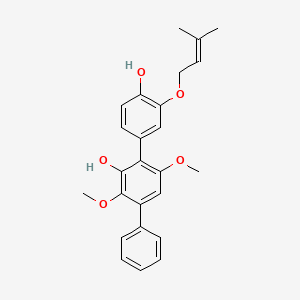
![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)
